molecular formula C8H8N2O B1141595 3-Aminoindolin-2-one CAS No. 117069-75-7

3-Aminoindolin-2-one

Cat. No. B1141595
M. Wt: 148.16
InChI Key:
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Description

3-Aminoindolin-2-one is a compound of interest in the field of organic chemistry, known for its versatile applications in the synthesis of pharmaceuticals and materials. Its derivatives, including 3-aminoindolines and 3-aminoindoles, are crucial intermediates in the development of various therapeutic agents.

Synthesis Analysis

The synthesis of 3-Aminoindolin-2-one and its derivatives has been achieved through several innovative methods. An efficient approach involves a copper-catalyzed three-component coupling reaction, which proceeds via the coupling of 2-aminobenzaldehyde, secondary amine, and alkyne to form a propargylamine intermediate. This intermediate then undergoes cyclization into the indoline core, which can be isomerized into indole under certain conditions (D. Chernyak, N. Chernyak, & V. Gevorgyan, 2010). Another method utilizes calcium carbide as a solid alkyne source for the switchable synthesis of 2-methylene-3-aminoindolines and 2-methyl-3-aminoindoles, offering a safer alternative to gaseous acetylene (Zhiqiang Wang, Zeshuai Zhang, & Zheng-Hu Li, 2022).

Molecular Structure Analysis

The molecular structure of 3-Aminoindolin-2-one derivatives has been extensively analyzed using various spectroscopic and crystallographic techniques. These studies reveal the flexibility in the indoline core structure, allowing for a wide range of substitutions that modulate the physical and chemical properties of the compounds for specific applications.

Chemical Reactions and Properties

3-Aminoindolin-2-ones undergo a variety of chemical reactions, facilitating the synthesis of complex molecules. For example, they can participate in Pd-catalyzed coupling reactions, enabling the synthesis of 2-amino-3-arylindoles, which can further be fluorinated to afford 3-aryl-3-fluoroindolin-2-imines (Hualong Ding, Songlin Bai, P. Lu, & Yanguang Wang, 2017).

Scientific Research Applications

1. Anti-Inflammatory Agents

  • Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application: Cell viability of 3-substituted-indolin-2-one derivatives was measured with the EZ-Cytox reagent; interleukin (IL)-6, tumor necrosis factor (TNF)-α, and inducible NOS mRNA levels were measured using Taqman qRT-PCR; pro-inflammatory cytokine IL-6 and TNF-α levels were determined using ELISA kits; the phosphorylation of Akt, JNK, ERK, p38, p65, and IκB protein levels were measured by immunoblotting .
  • Results or Outcomes: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3- (3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity, inhibiting the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 in a concentration-dependent manner and mRNA expression .

2. Synthesis of 3-substituted-3-hydroxyindolin-2-ones

  • Summary of Application: An aryne-based synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones .
  • Methods of Application: A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .
  • Results or Outcomes: The synthesized 3-hydroxyindolin-2-one derivatives were confirmed by single crystal XRD analysis .

3. Synthesis of Enantioenriched 3-amino-2-oxindoles

  • Summary of Application: The catalytic potential of chiral organocatalysts and metal catalysts has been successfully exploited for the synthesis of enantioenriched 3-amino-2-oxindoles via the addition of various nucleophiles to isatin imines .
  • Methods of Application: This review focuses on the catalytic asymmetric synthesis of chiral 3-amino-3-substituted-2-oxindoles .
  • Results or Outcomes: The review does not provide specific results or outcomes, but it does discuss the successful use of chiral organocatalysts and metal catalysts in the synthesis of enantioenriched 3-amino-2-oxindoles .

4. One-Pot Synthesis of 2-Aminoindoles

  • Summary of Application: A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed .
  • Methods of Application: The synthesis involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
  • Results or Outcomes: This protocol offers an operationally easy, simple, robust, and sustainable approach .

5. Mass Production of 3-Aminoindolin-2-one

  • Summary of Application: The synthesis of 3-Aminoindolin-2-one has been improved for mass production .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The improved synthesis has the advantages of high yield, good operability, easy post-processing, low cost, and environmental benignity .

6. Anti-Inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives

  • Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: Among the nineteen 3-substituted-indolin-2-one derivatives synthesized, 3-(3-hydroxyphenyl)-indolin-2-one showed the lowest cytotoxicity and was confirmed to exhibit excellent NO inhibitory activity .

4. One-Pot Synthesis of 2-Aminoindoles

  • Summary of Application: A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed .
  • Methods of Application: The synthesis involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .
  • Results or Outcomes: This protocol offers an operationally easy, simple, robust, and sustainable approach .

5. Mass Production of 3-Aminoindolin-2-one

  • Summary of Application: The synthesis of 3-Aminoindolin-2-one has been improved for mass production .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The improved synthesis has the advantages of high yield, good operability, easy post-processing, low cost, and environmental benignity .

6. Anti-Inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives

  • Summary of Application: 3-substituted-indolin-2-one derivatives have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: Among the nineteen 3-subsituted-indolin-2-one derivatives, 3-(3-hydroxyphenyl)-indolin-2-one showed the lowest cytotoxicity and was confirmed to exhibit excellent NO inhibitory activity .

properties

IUPAC Name

3-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOURBIFKJIEMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoindolin-2-one

CAS RN

117069-75-7
Record name 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
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Citations

For This Compound
12
Citations
DC Wang, H Song, CY Xu, H Dong, J Liu - Chinese Chemical Letters, 2015 - Elsevier
A simple and efficient cascade Michael/cyclization reaction of 3-aminoindolin-2-ones with enones/enals was identified for the synthesis of potentially biologically active 3′,4′-…
Number of citations: 3 www.sciencedirect.com
VN Ivanov, M Agamennone, IR Iusupov… - Arabian Journal of …, 2022 - Elsevier
… example of 3-aminoindolin-2-one-based MMP inhibitors that, based on the computer modeling study, do not coordinate the zinc ion. Thus, the het(aryl)-3-aminoindolin-2-one derivatives …
Number of citations: 2 www.sciencedirect.com
SJ Liu, Q Mao, G Zhan, R Qin, BH Chen… - Organic & …, 2021 - pubs.rsc.org
… We further investigated the cascade reaction of 2a with other 3-aminoindolin-2-one substrates (Scheme 2). When we used the N-2,2,3,3,3-pentafluoropropyl 1w, the reaction smoothly …
Number of citations: 8 pubs.rsc.org
JR Justim, LMC Bohs, BB Martins… - Journal of Chemical …, 2021 - Springer
… Thus, the cleavage of the NN bond as well as the generation of 3-aminoindolin-2-one and thiourea moieties was proposed. Furthermore, it was notably observed the reduction of the …
Number of citations: 5 link.springer.com
YY Ai, DA Li, G Li, HP Li, XH He, XJ Fu… - Advanced Synthesis …, 2021 - Wiley Online Library
… 3-substituted oxindoles, including 3-hydroxyindolin-2-one and 3-aminoindolin-2-one can serve as C,O-bisnucleophile 5 and C,N-bisnucleophile 6 to react with 3 C biselectrophiles (…
Number of citations: 13 onlinelibrary.wiley.com
N Arumugam, AI Almansour… - Chemistry …, 2018 - bmcchem.biomedcentral.com
… Simultaneously, the azomethine ylide 6′ would be attacked by a molecule of water to furnish 2-phenylacetaldehyde 8 and 3-aminoindolin-2-one 7 as a by-product. Finally, the …
Number of citations: 19 bmcchem.biomedcentral.com
A Klásek, K Kořistek, A Lyčka, M Holčapek - Tetrahedron, 2003 - Elsevier
… Even though more than one hundred derivatives of 3-aminoindolin-2-one have been described in the literature, only six of these have an acylated amino group and none have an …
Number of citations: 41 www.sciencedirect.com
J Xu - New Journal of Chemistry, 2023 - pubs.rsc.org
1,2-Oxaphosphinane and 1,2-oxaphosphinine 2-oxides and their benzo derivatives, δ-phosphonolactones and δ-phosphinolactones, also called δ-phostones and δ-phostines, are …
Number of citations: 2 pubs.rsc.org
M Ganesh, S Suraj - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
Spirocyclic frameworks have attracted synthetic practitioners due to their unique three-dimensional assembly, improved metabolic stability, solubility, and increased molecular …
Number of citations: 27 pubs.rsc.org
S Abbaraju - 2015 - search.proquest.com
Performing asymmetric transformations is one of the most challenging areas of organic chemistry. Most importantly, within a chiral surrounding, two enantiomeric biologically active …
Number of citations: 0 search.proquest.com

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